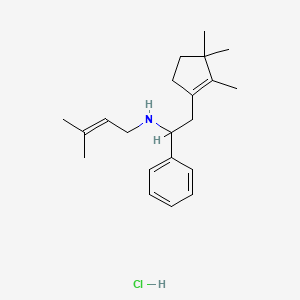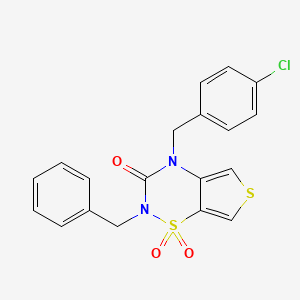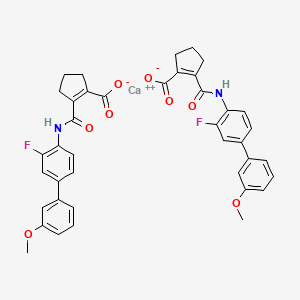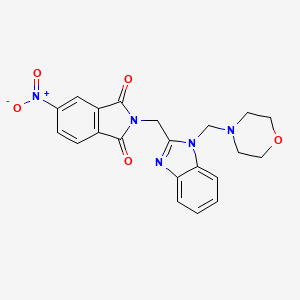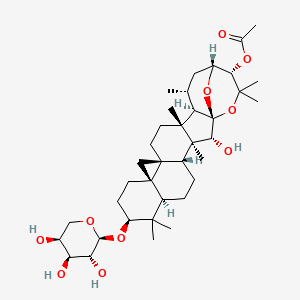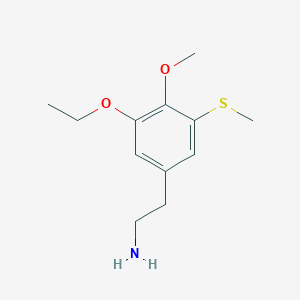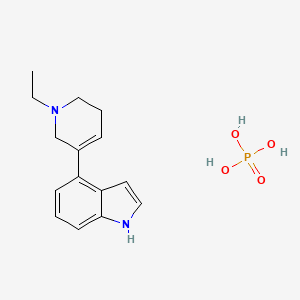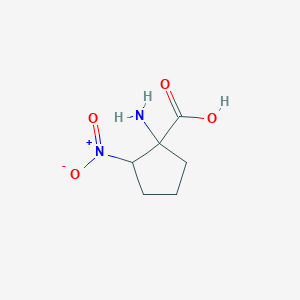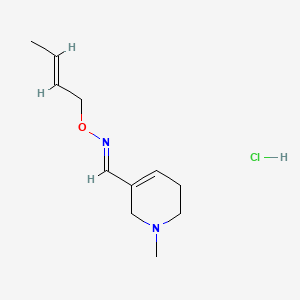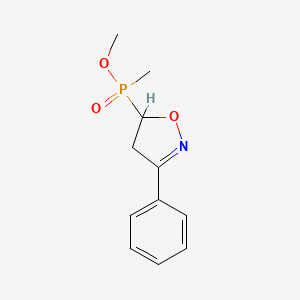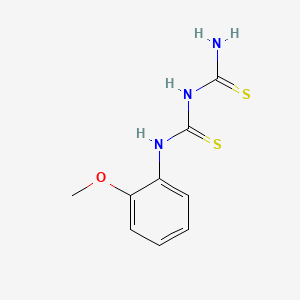
BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO-: is a chemical compound that belongs to the class of biurets, which are derivatives of urea This compound is characterized by the presence of an o-methoxyphenyl group and two thio groups attached to the biuret structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- typically involves the reaction of o-methoxyphenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to promote the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: The o-methoxyphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted o-methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- involves its interaction with specific molecular targets and pathways. The compound’s thio groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the o-methoxyphenyl group can interact with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
- BIURET, 1-(o-METHOXYPHENYL)-2,4-DIOXO-
- BIURET, 1-(o-METHOXYPHENYL)-2,4-DIAMINO-
- BIURET, 1-(o-METHOXYPHENYL)-2,4-DIMETHYL-
Comparison: BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- is unique due to the presence of two thio groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The thio groups enhance the compound’s ability to undergo oxidation and reduction reactions, making it a versatile reagent in synthetic chemistry. Additionally, the thio groups contribute to the compound’s potential biological activities, such as antimicrobial and anticancer effects, which may not be as pronounced in its analogs.
Propiedades
Número CAS |
57494-94-7 |
|---|---|
Fórmula molecular |
C9H11N3OS2 |
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
1-carbamothioyl-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C9H11N3OS2/c1-13-7-5-3-2-4-6(7)11-9(15)12-8(10)14/h2-5H,1H3,(H4,10,11,12,14,15) |
Clave InChI |
ZIBFYLCVVBWTIO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=S)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


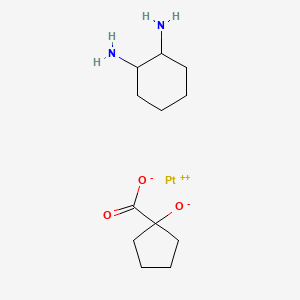
![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)
